REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=O)[CH3:2].[CH2:10]([O:12][C:13](=[O:16])[NH:14][NH2:15])[CH3:11]>C(O)C>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:1](=[N:15][NH:14][C:13]([O:12][CH2:10][CH3:11])=[O:16])[CH3:2]
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Name
|
|
Quantity
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6.06 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NN)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is refluxed 2 hr
|
Duration
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2 h
|
Type
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FILTRATION
|
Details
|
The hot solution is filtered
|
Type
|
TEMPERATURE
|
Details
|
chilled in the refrigerator
|
Type
|
CUSTOM
|
Details
|
The product is collected
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Type
|
WASH
|
Details
|
washed with Skellysolve B
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(C)=NNC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |